molecular formula C9H7BrF3N B2466734 5-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine CAS No. 1431616-44-2

5-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine

Cat. No.: B2466734
CAS No.: 1431616-44-2
M. Wt: 266.061
InChI Key: BLRWFMQVODBZDH-UHFFFAOYSA-N
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Description

5-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine is an organic compound belonging to the pyridine family. It is characterized by the presence of a bromine atom at the 5-position and a trifluoromethylcyclopropyl group at the 2-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine typically involves the halogenation of a suitable pyridine precursor. One common method is the bromination of 2-(1-(trifluoromethyl)cyclopropyl)pyridine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure regioselectivity and minimize side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine depends on its specific application. In biochemical studies, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(1-(trifluoromethyl)cyclopropyl)pyridine is unique due to the presence of the trifluoromethylcyclopropyl group, which imparts distinct physicochemical properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable scaffold in drug discovery and development .

Properties

IUPAC Name

5-bromo-2-[1-(trifluoromethyl)cyclopropyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3N/c10-6-1-2-7(14-5-6)8(3-4-8)9(11,12)13/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRWFMQVODBZDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NC=C(C=C2)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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